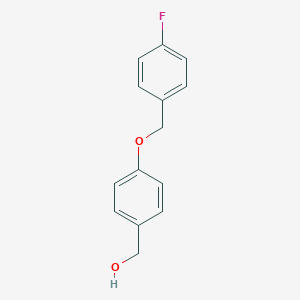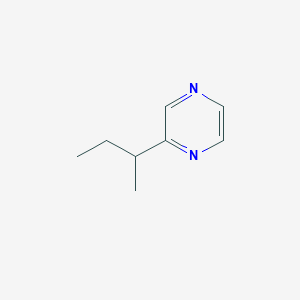
Diazan;Hydrogencarbonat;Carbamate
Übersicht
Beschreibung
Ammoniumcarbonat ist eine chemische Verbindung mit der Formel (NH₄)₂CO₃ . Es ist ein weißer kristalliner Feststoff, der sich beim Erhitzen zersetzt und dabei Ammoniak- und Kohlendioxidgase freisetztEs wird auch als „Flüchtiges Salz“ oder „Hartshornsalz“ bezeichnet .
Wissenschaftliche Forschungsanwendungen
Ammoniumcarbonat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Puffer verwendet.
Biologie: Es wird bei der Herstellung von biologischen Proben und als Bestandteil in einigen Nährmedien eingesetzt.
Medizin: Es wird zur Herstellung von Riechsalzen verwendet, die dazu dienen, Personen wiederzubeleben, die ohnmächtig geworden sind.
Industrie: Es wird in der Textilindustrie für Färbeprozesse und in der Lebensmittelindustrie als Treibmittel eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ammoniumcarbonat beinhaltet seine Zersetzung in Ammoniak und Kohlendioxid. Die Freisetzung von Ammoniakgas ist für seinen stechenden Geruch und seine Verwendung in Riechsalzen verantwortlich. In biologischen Systemen kann Ammoniumcarbonat den pH-Wert verändern und als Reizmittel wirken, das das Atmungssystem stimuliert {_svg_3}.
Wirkmechanismus
Ammonium carbonate, also known as “diazanium;hydrogen carbonate;carbamate”, “Ammonium carbonate [NF]”, or “Ammonium bicarbonate-ammonium carbamate”, is an inorganic compound with a variety of applications, particularly in baking and medicine .
Target of Action
Ammonium carbonate primarily targets the respiratory tract, where it acts as an expectorant . It helps to clear mucus or phlegm from the airways, making it easier to cough up .
Mode of Action
It is known to readily degrade into gaseous ammonia and carbon dioxide upon heating . The released ammonia can irritate the mucous membranes, stimulating the production of more mucus and its subsequent expulsion .
Biochemical Pathways
Ammonium carbonate participates in several biochemical pathways. It is involved in the urea cycle, where it can be hydrolyzed to form two molecules of ammonia and one carbonic acid . This reaction is catalyzed by the enzyme urease . Additionally, it plays a role in the carbonic anhydrase activity of microorganisms that sequester CO2 to produce biocement .
Pharmacokinetics
It is known that ammonium carbonate is highly soluble in water , which suggests that it could be rapidly absorbed and distributed in the body. Its decomposition into ammonia and carbon dioxide could also influence its elimination .
Result of Action
The primary result of ammonium carbonate’s action is the loosening and removal of phlegm or mucus from the respiratory tract . This can alleviate symptoms of coughing and excess mucus or phlegm . In baking, the release of carbon dioxide gas causes dough or batter to rise, resulting in lighter and fluffier baked goods .
Action Environment
The action of ammonium carbonate is influenced by environmental factors such as temperature and humidity. It readily decomposes to gaseous ammonia and carbon dioxide upon heating , which can affect its stability and efficacy. Moreover, its solubility in water can be influenced by the temperature . In an agricultural context, the volatilization of ammonia can be a concern, leading to environmental and economic challenges .
Biochemische Analyse
Biochemical Properties
Ammonium bicarbonate-ammonium carbamate participates in several biochemical reactions. It is formed by the reaction of carbon dioxide (CO2) and ammonia (NH3) in both aqueous and non-aqueous solutions . The formation of this compound is fast and efficient, with the efficiency ranging between 78 and 99%, depending on both the NH3 concentration and the solvent nature
Cellular Effects
The effects of Ammonium bicarbonate-ammonium carbamate on cells are not well-studied. Related compounds such as ammonium salts have been shown to have effects on bacterial cells. For instance, certain bacteria like Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are highly resistant to ammonium .
Molecular Mechanism
The molecular mechanism of action of Ammonium bicarbonate-ammonium carbamate involves its formation through the capture of carbon dioxide by ammonia . This process occurs in both aqueous and non-aqueous solutions and is influenced by factors such as the NH3 concentration and the nature of the solvent . The compound can also be used to produce urea under certain conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium bicarbonate-ammonium carbamate can change over time. For instance, the thermal dissociation study of ammonium carbonate using nonisothermal thermogravimetric analysis showed that the reaction rates are highest at temperatures of 96, 118, and 128 °C, respectively .
Dosage Effects in Animal Models
Related compounds such as ammonium salts have been shown to have toxic effects at high doses .
Metabolic Pathways
Ammonium bicarbonate-ammonium carbamate is involved in the metabolic pathway of urea production . The compound is used to produce urea with good yield (up to 54% on carbamate basis) at 393–413 K in the presence of inexpensive Cu (II) and Zn (II) catalysts .
Vorbereitungsmethoden
Ammoniumcarbonat kann in einem zweistufigen Verfahren synthetisiert werden:
Reaktion von Kohlendioxid mit Ammoniak: Kohlendioxid reagiert mit Ammoniak unter Bildung von Ammoniumhydrogencarbonat[ \text{CO}2 + \text{NH}_3 \rightarrow \text{NH}_4\text{HCO}_3 ]
Bildung von Ammoniumcarbonat: Ammoniumhydrogencarbonat reagiert weiter mit Ammoniak unter Bildung von Ammoniumcarbonat[ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]
Die industrielle Produktion erfolgt durch Sublimation einer Mischung aus Ammoniumsulfat und Calciumcarbonat {_svg_2}.
Analyse Chemischer Reaktionen
Ammoniumcarbonat durchläuft verschiedene Arten von chemischen Reaktionen:
Zersetzung: Beim Erhitzen zersetzt sich Ammoniumcarbonat zu Ammoniak, Kohlendioxid und Wasser[ (\text{NH}4)_2\text{CO}_3 \rightarrow 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaktion mit Säuren: Es reagiert mit Säuren unter Bildung von Ammoniumsalzen und Kohlendioxid[ (\text{NH}_4)_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]
Reaktion mit Basen: Es kann mit starken Basen unter Bildung von Ammoniakgas und Wasser reagieren[ (\text{NH}_4)_2\text{CO}_3 + 2\text{NaOH} \rightarrow 2\text{NH}_3 + 2\text{H}_2\text{O} + \text{Na}_2\text{CO}_3 ]
Vergleich Mit ähnlichen Verbindungen
Ammoniumcarbonat ähnelt anderen Ammoniumsalzen wie Ammoniumhydrogencarbonat und Ammoniumcarbamát. Es ist einzigartig in seiner Fähigkeit, leicht in Ammoniak und Kohlendioxid zu zerfallen, was es besonders nützlich als Treibmittel und in Riechsalzen macht. Weitere ähnliche Verbindungen sind:
Ammoniumhydrogencarbonat: (NH₄)HCO₃
Ammoniumcarbamát: NH₂COONH₄
Natriumcarbonat: Na₂CO₃
Kaliumcarbonat: K₂CO₃
Eigenschaften
CAS-Nummer |
8000-73-5 |
|---|---|
Molekularformel |
C2H11N3O5 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
azane;carbamic acid;carbonic acid |
InChI |
InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 |
InChI-Schlüssel |
YNSUIDWLZCFLML-UHFFFAOYSA-N |
Verunreinigungen |
Ammonium carbamate is an impurity of commercial ammonium carbonate. |
SMILES |
C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
C(=O)(N)O.C(=O)(O)O.N.N |
Color/Form |
Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |
Dichte |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
58 °C (decomposes) |
Key on ui other cas no. |
8000-73-5 |
Physikalische Beschreibung |
Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
10361-29-2 (unspecified ammonium salt) 1066-33-7 (Parent) 506-87-6 (Parent) |
Löslichkeit |
Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |
Synonyme |
Carbonic Acid Monoammonium Salt, mixt. with Carbamic Acid Monoammonium Salt; Carbamic Acid Monoammonium Salt, mixt. contg.: Ammonium Bicarbonate-ammonium Carbamate; Ammonium Carbonate Carbamate; Hartshorn; UGAM Mixture; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammonium bicarbonate/ammonium carbamate interact with paint to facilitate removal?
A: While the provided abstracts don't delve into the specific mechanism of interaction between ammonium bicarbonate/ammonium carbamate and paint, they highlight its role as an activator in alkaline paint removers. [, ] This suggests that the compound likely promotes the breakdown of the paint's chemical structure, weakening its adhesion to the underlying surface. This could involve:
Q2: What are the advantages of using ammonium bicarbonate/ammonium carbamate over other alkaline activators in paint removers?
A: The research indicates that replacing ammonia with ammonium bicarbonate or ammonium carbamate, particularly in benzyl alcohol-based paint removers, leads to improved paint-removing activity. [] This suggests several potential advantages:
- Enhanced Emulsion Stability: The research mentions that the ammonium bicarbonate-containing formulations are often W/O (water-in-oil) emulsions. [] The presence of these ammonium compounds might contribute to the stability of these emulsions, preventing separation and maintaining the effectiveness of the paint remover.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)










![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)


